molecular formula C10H11ClN4O2 B2450117 Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 926244-77-1

Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2450117
CAS No.: 926244-77-1
M. Wt: 254.67
InChI Key: UBURHQWFVWFBDM-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-3-4-6-5-7(11)15-10(12-6)13-8(14-15)9(16)17-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBURHQWFVWFBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926244-77-1
Record name methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Structure

The compound's structure can be represented as follows:

Molecular Structure C10H11ClN4O2\text{Molecular Structure }\text{C}_{10}\text{H}_{11}\text{ClN}_4\text{O}_2

Antitumor Activity

Research has shown that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. A study synthesized various triazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate demonstrated promising activity against several cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Kinase Inhibition

Triazole derivatives are recognized for their ability to inhibit specific kinases involved in cancer progression. This compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The compound showed effective inhibition of CDK2, indicating its potential use in cancer therapies targeting cell proliferation pathways .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Triazole derivatives have exhibited activity against various bacterial and fungal strains. Preliminary studies suggest that this compound could serve as a scaffold for developing new antimicrobial agents effective against resistant strains .

Antimalarial Activity

Recent investigations into the antimalarial potential of triazolo-pyrimidine derivatives highlighted that this compound exhibits activity against Plasmodium falciparum kinases. These kinases are essential for the survival of malaria parasites and represent promising targets for novel antimalarial drugs .

Microwave-Assisted Synthesis

A notable approach involves microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact. This method allows for the rapid formation of the desired triazolo-pyrimidine structure under mild conditions .

Catalyst-Free Methods

Recent advancements have introduced catalyst-free methods for synthesizing triazolo derivatives efficiently. These methods utilize eco-friendly conditions and have been shown to produce high yields of this compound with minimal by-products .

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Kinase Inhibition Profile

A comprehensive kinase inhibition assay was conducted to evaluate the efficacy of this compound against CDK2 and other kinases. The compound demonstrated selective inhibition with an IC50 value significantly lower than many existing inhibitors.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound in medicinal chemistry research .

Biological Activity

Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₈H₉ClN₄
  • IUPAC Name : this compound
  • CAS Number : 917747-66-1

The compound's structure includes a triazole ring fused with a pyrimidine system, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. A general synthetic route includes:

  • Formation of the Triazole Ring : Reacting 3-amino-1,2,4-triazole with suitable carbonyl compounds.
  • Pyrimidine Fusion : Cyclization reactions that incorporate chlorinated substituents to form the pyrimidine structure.
  • Carboxylation : Introducing the carboxylate group through esterification or similar reactions.

Antitumor Activity

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. For instance:

  • Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells through cell cycle arrest and inhibition of key signaling pathways such as EGFR and VGFR2.
  • Case Studies : In vitro studies demonstrated that certain derivatives significantly inhibited tumor growth in various cancer cell lines (IC50 values ranging from 0.3 to 24 µM) .
CompoundTargetIC50 (µM)Effect
5iEGFR0.3Inhibitory
5iVGFR27.6Inhibitory
7aα7 nAChR0.14Potent Modulator

Neuropharmacological Activity

This compound has shown promise as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs:

  • In Vitro Studies : The compound exhibited significant modulation activity with an EC50 value indicating effective receptor activation .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered:

  • Toxicity Studies : Initial assessments suggest moderate toxicity at high concentrations; however, detailed toxicological evaluations are necessary to establish safe dosage ranges.

Q & A

Q. Example Yield Data :

PrecursorConditionsProduct (Regioisomer)Yield
Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dioneAcetic acid, refluxEthyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate62%

Basic: How is the crystal structure of triazolo[1,5-a]pyrimidine derivatives validated, and what parameters are critical for confirming regiochemistry?

X-ray crystallography is the gold standard for structural validation. Key parameters include:

  • Unit Cell Dimensions : For example, a triclinic system (space group P1) with a = 8.9280 Å, b = 9.8217 Å, c = 11.3775 Å, and angles α = 106.022°, β = 102.631°, γ = 109.919° .
  • Bond Lengths/Angles : Confirming the triazolo-pyrimidine core (e.g., C–N bond lengths ~1.33–1.38 Å) .
  • Hydrogen Bonding : Stabilizes the structure; methyl or propyl groups exhibit predictable torsion angles .

Q. Refinement Metrics :

ParameterValue
R[F² > 2σ(F²)]0.055
wR(F²)0.156

Advanced: How can computational modeling optimize the design of triazolo[1,5-a]pyrimidine derivatives for biological activity?

Density Functional Theory (DFT) and molecular docking are used to predict interactions with biological targets (e.g., viral polymerases or enzymes). For example:

  • Substituent Effects : Fluorine or trifluoromethyl groups enhance lipophilicity and binding affinity to hydrophobic pockets .
  • Docking Studies : Derivatives like N-(3-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine show strong binding to the PA-PB1 interface of influenza polymerase .

Q. Computational Data :

DerivativeTargetBinding Energy (kcal/mol)
Compound 93 ()Influenza A PA-PB1-9.2

Advanced: What strategies resolve contradictions in regioselectivity during synthesis of triazolo[1,5-a]pyrimidines?

Contradictions arise from competing reaction pathways (e.g., 5- vs. 7-substitution). Mitigation strategies include:

  • Solvent Polarity : Polar solvents (e.g., DMF) favor one regioisomer by stabilizing transition states .
  • Catalytic Additives : Piperidine or TMDP (tetramethylenediamine piperazine) directs regiochemistry but requires careful handling due to toxicity .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while reflux favors thermodynamic control .

Case Study :
Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (62% yield) vs. its regioisomer (38% yield) under identical conditions .

Basic: What spectroscopic techniques are essential for characterizing chloro-propyl-triazolo[1,5-a]pyrimidine derivatives?

  • ¹H/¹³C NMR : Methyl groups resonate at δ 2.3–2.6 ppm, while aromatic protons appear at δ 7.2–8.5 ppm. Propyl substituents show triplet splitting (δ 0.9–1.6 ppm) .
  • IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) confirm ester groups; C–Cl bonds appear at 550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 290.77 for C₁₃H₁₁ClN₄S) validate molecular weight .

Advanced: How are bioactivity and toxicity profiles evaluated for triazolo[1,5-a]pyrimidine derivatives?

  • In Vitro Assays : Enzyme inhibition (e.g., HMG-CoA reductase) or cytotoxicity against cancer cell lines (IC₅₀ values) .
  • Ecotoxicology : UN Transport Class 9 designation indicates environmental hazard potential; biodegradability studies are critical .
  • Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess oxidative degradation .

Q. Example Toxicity Data :

AssayResult
Acute Toxicity (LD₅₀)>2000 mg/kg (oral, rat)

Advanced: What are the challenges in scaling up triazolo[1,5-a]pyrimidine synthesis, and how are they addressed?

  • Purification : Flash chromatography is impractical for large-scale; recrystallization (cyclohexane/CH₂Cl₂) or distillation optimizes yield .
  • Regiochemical Purity : Continuous-flow reactors improve reproducibility of regioisomer ratios .
  • Safety : POCl₃ and chlorinated solvents require strict containment; greener alternatives (e.g., ionic liquids) are under exploration .

Basic: What is the role of substituents (e.g., chloro, propyl) in modulating the physicochemical properties of triazolo[1,5-a]pyrimidines?

  • Chloro Groups : Enhance electrophilicity and stability via resonance; increase logP (lipophilicity) by ~0.5 units .
  • Propyl Chains : Improve solubility in nonpolar solvents (e.g., hexane) but reduce aqueous solubility .
  • Methyl Esters : Hydrolyze to carboxylic acids under basic conditions, enabling further functionalization .

Advanced: How do structural modifications at the 2-carboxylate position influence bioactivity?

Replacing the ester with amides or sulfonamides alters target specificity:

  • Amide Derivatives : Exhibit higher plasma stability (e.g., N-(3-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) .
  • Sulfonamides : Improve binding to sulfa drug targets (e.g., dihydropteroate synthase) .

Basic: What are the storage and handling protocols for triazolo[1,5-a]pyrimidine derivatives?

  • Storage : Inert atmosphere (argon), desiccated at 4°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) due to irritant properties; avoid inhalation of crystalline dust .

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